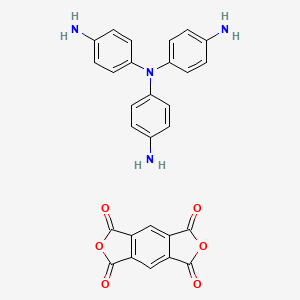
PI-Cof-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyimide-based covalent organic framework (PI-Cof-1) is a novel material that combines the durability of polyimide with the extensive surface area and adjustable pores typical of covalent organic frameworks. This compound is known for its high thermal stability, chemical resistance, and outstanding mechanical properties, making it a promising candidate for various applications in energy storage, catalysis, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: PI-Cof-1 is typically synthesized through a solvothermal method. This involves the reaction of polyimide precursors under high temperature and pressure in a solvent. The process results in a highly crystalline structure with well-defined pores and a high specific surface area .
Industrial Production Methods: Industrial production of this compound involves scaling up the solvothermal synthesis process. This requires precise control of reaction conditions to ensure the purity, selectivity, and performance of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: PI-Cof-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the framework that can interact with different reagents .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the framework .
Scientific Research Applications
PI-Cof-1 has a wide range of scientific research applications:
Chemistry: this compound is used as a catalyst in various chemical reactions due to its high surface area and porosity. .
Biology: In biological research, this compound is explored for drug delivery applications.
Medicine: this compound is investigated for its potential in medical imaging and diagnostics.
Industry: In industrial applications, this compound is used in the development of advanced supercapacitors and batteries. .
Mechanism of Action
The mechanism by which PI-Cof-1 exerts its effects is primarily related to its porous structure and high surface area. These features facilitate the adsorption and interaction of molecules within the framework, enhancing catalytic activity and other functional properties. The molecular targets and pathways involved depend on the specific application, such as catalytic sites for chemical reactions or binding sites for drug delivery .
Comparison with Similar Compounds
- Boronate ester-based covalent organic frameworks
- Imine-based covalent organic frameworks
- Phthalocyanine-based covalent organic frameworks
Properties
Molecular Formula |
C28H20N4O6 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C18H18N4.C10H2O6/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-12H,19-21H2;1-2H |
InChI Key |
YVDXFTHMXGVUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


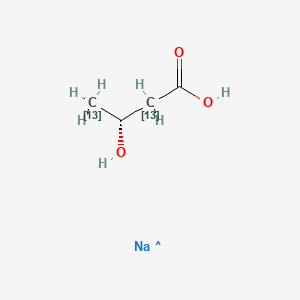
![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078159.png)
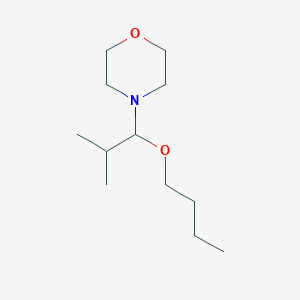
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
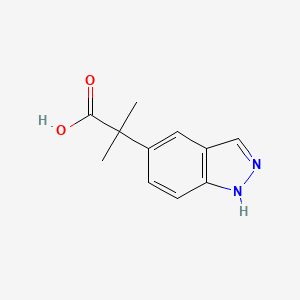
stannane](/img/structure/B14078198.png)
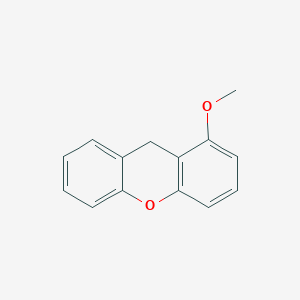
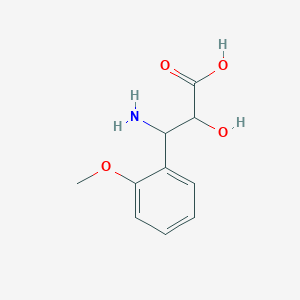
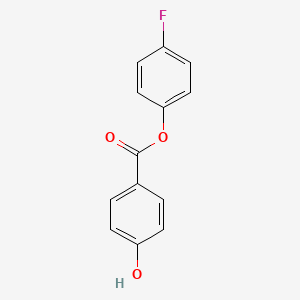
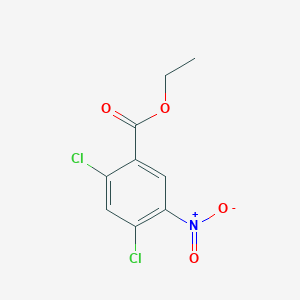
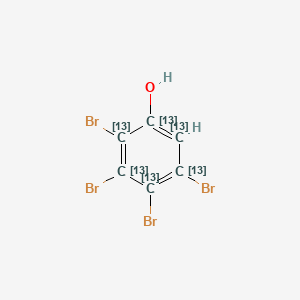
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)
